2,2-Dimethyl-2h-thiete 1,1-dioxide
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Overview
Description
2,2-Dimethyl-2h-thiete 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C5H8O2S It is characterized by a highly strained four-membered ring structure, which includes a sulfur atom and two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-2h-thiete 1,1-dioxide can be synthesized through a pyridine-mediated [2 + 2] annulation reaction. This method involves the reaction of sulfonyl chlorides with dialkyl acetylenedicarboxylates. Pyridine serves as both a base and a nucleophilic catalyst in this reaction. The process begins with the elimination of HCl from sulfonyl chlorides to generate sulfenes, which then nucleophilically attack the dialkyl acetylenedicarboxylates. This is followed by an intramolecular cyclization and isomerization to produce the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of readily available starting materials and efficient reaction conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2h-thiete 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various sulfur-containing derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-2h-thiete 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2h-thiete 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound’s highly strained ring structure makes it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-2h-thiete 1,1-dioxide can be compared with other similar compounds, such as:
- 2-Methyl-2h-thiete 1,1-dioxide
- 4-Methyl-2h-thiete 1,1-dioxide
- 2,2-Dimethyl-2h-naphtho[2,3-b]thiete 1,1-dioxide
These compounds share similar structural features but differ in their substituents and ring systemsThis compound is unique due to its specific combination of substituents and ring strain, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
22525-84-4 |
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Molecular Formula |
C5H8O2S |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2,2-dimethylthiete 1,1-dioxide |
InChI |
InChI=1S/C5H8O2S/c1-5(2)3-4-8(5,6)7/h3-4H,1-2H3 |
InChI Key |
QHVXKDLRVSYBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CS1(=O)=O)C |
Origin of Product |
United States |
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